molecular formula C15H18N4O3 B11097743 N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide CAS No. 361374-59-6

N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B11097743
CAS No.: 361374-59-6
M. Wt: 302.33 g/mol
InChI Key: MIPRSOHLMCSDMM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide (CAS 361374-59-6) is a synthetic organic compound with a molecular formula of C 15 H 18 N 4 O 3 and a molecular weight of 302.33 g/mol. Its structure features an imidazole core substituted with an electron-withdrawing 4-nitrophenyl group and a sterically hindered N-tert-butyl acetamide moiety, conferring unique electronic properties that are valuable in various research contexts . This compound is of significant interest in medicinal chemistry , particularly for its potential in anticancer research . Studies have indicated that its imidazole derivative can exhibit the ability to inhibit tumor growth by inducing apoptosis in specific cancer cell lines. Furthermore, its structure allows for interaction with various biological targets, and it has been studied as a candidate for inhibiting specific kinases associated with cancer progression . The broader class of imidazole-containing compounds is well-known for a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects, underscoring the research utility of this heterocyclic core . The mechanism of action in a biological setting is anticipated to involve interactions with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, facilitated by its aromatic and imidazole components . From a synthetic chemistry perspective, the compound is a versatile building block. Its electron-deficient 4-nitrophenyl group facilitates nucleophilic aromatic substitution reactions, while the nitro group can be readily reduced to an amine, serving as a precursor for further functionalization, such as the synthesis of diazonium salts . The compound also participates in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling the creation of biaryl derivatives for materials science applications . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

361374-59-6

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

N-tert-butyl-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)17-14(20)9-18-10-16-8-13(18)11-4-6-12(7-5-11)19(21)22/h4-8,10H,9H2,1-3H3,(H,17,20)

InChI Key

MIPRSOHLMCSDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Van Leusen Reaction for 5-(4-Nitrophenyl)Imidazole

The van Leusen reaction is a versatile method for constructing imidazoles. For the 5-(4-nitrophenyl) derivative:

  • Reagents : 4-nitrobenzaldehyde, tosylmethyl isocyanide (TosMIC), ammonia source (e.g., NH₃·H₂O).

  • Conditions : Reflux in ethanol or DMF for 6–12 hours.

  • Mechanism :

    • Condensation of the aldehyde and TosMIC forms a nitrile ylide.

    • Cyclization with ammonia generates the imidazole ring, favoring 5-substitution due to steric and electronic factors.

Example Yield : 60–75% for analogous 5-aryl imidazoles.

Alternative: Debus-Radziszewski Reaction

While less common for nitro-substituted derivatives, this method uses aldehydes, ketones, and ammonia. However, regioselectivity for the 5-position is less predictable compared to the van Leusen approach.

Alkylation of Imidazole to Introduce the Acetamide Group

Solvent-Free N-Alkylation

A green chemistry approach from Source :

ParameterValue/Description
Imidazole precursor 5-(4-nitrophenyl)-1H-imidazole
Electrophile tert-Butyl chloroacetate
Base Potassium carbonate (powdered)
Conditions Neat, 70°C, 2 hours
Yield 80–90% (analogous compounds)

Mechanism :

  • Nucleophilic attack of the imidazole nitrogen on tert-butyl chloroacetate.

  • Elimination of HCl, forming the acetamide bond.

  • Workup : Suspension in water precipitates the product, avoiding solvent evaporation.

Comparative Analysis of Alkylation Methods

MethodAdvantagesLimitations
Solvent-free High yield, eco-friendly, simple workupRequires anhydrous conditions
Polar solvent Tolerates moistureLower yields, longer reaction times

Optimization of Key Reaction Parameters

Base Selection

Potassium carbonate is preferred for its mild basicity, which minimizes side reactions (e.g., hydrolysis of the nitro group).

Temperature and Time

Heating at 70°C for 2 hours ensures complete conversion without decomposition. Prolonged heating may reduce yields due to product degradation.

Purity Control

  • Impurity Profile : Potential byproducts include di-acid derivatives (e.g., from incomplete alkylation).

  • Purification : Recrystallization from ethanol or acetone ensures >95% purity.

Synthetic Pathway Summary

StepReagents/ConditionsYieldReference
14-nitrobenzaldehyde + TosMIC + NH₃, EtOH, reflux60–75%
25-(4-nitrophenyl)imidazole + t-BuClCH₂COCl, K₂CO₃, neat, 70°C80–90%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 4-nitrophenyl group and imidazole ring facilitate nucleophilic aromatic substitution (NAS) under specific conditions.

Key Observations :

  • Chloride displacement : Reacts with n-butyl imidazole in dry acetonitrile at 353 K to form imidazolium salts via alkylation .

  • Amine coupling : Ethyl glycinate hydrochloride undergoes nucleophilic attack on the acetamide carbonyl group in solvent-free conditions (70°C, 2 hr), forming imidazolidin-4-one derivatives .

Reaction Optimization :

ConditionYield (%)Key Factor Identified
Neat, 70°C, 2 hr92Solvent-free enhances kinetics
Ethanol reflux, 4 hr25Polar solvents reduce efficiency

Oxidation and Reduction Pathways

The nitro group (-NO₂) on the phenyl ring participates in redox reactions:

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, forming 5-(4-aminophenyl) derivatives .

  • Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group without affecting the imidazole ring .

Oxidation :

  • Chromium trioxide (CrO₃) in acetic acid oxidizes the tert-butyl group to a carboxylic acid, though yields are moderate (≤45%) .

Cyclization and Ring Formation

The imidazole moiety participates in cycloaddition and heterocycle formation:

Thiadiazole Synthesis :

  • Reacts with thiosemicarbazide under oxidative conditions (NH₄Fe(SO₄)₂·12H₂O) to form 1,3,4-thiadiazole hybrids .
    Mechanism :

  • Thiosemicarbazone intermediate formation.

  • Oxidative cyclization with iron(III) catalyst.

Imidazolidinone Formation :

  • Sequential reaction with ethyl cyanoacetate and ethyl glycinate hydrochloride yields fused imidazolidin-4-one rings via nucleophilic attack and ring closure .

Functional Group Transformations

Acetamide Hydrolysis :

  • Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide bond:
    RCONHR’H+/OHRCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}
    Yields: 68–85% under reflux conditions .

Nitro Group Reactivity :

ReagentProductApplication
SnCl₂/HClAmino derivativePrecursor for diazonium salts
HNO₃/H₂SO₄ (nitration)Dinitroaryl compoundExplosives research

Catalytic Cross-Coupling

The compound participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling :

  • Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .
    Example :
    C10H11N3O3+PhB(OH)2C16H15N3O3\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3 + \text{PhB(OH)}_2 \rightarrow \text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_3
    Yield: 78% (isolated), TON: 420 .

Stability Under Thermal and Photolytic Conditions

Thermal Degradation :

  • Decomposes at >200°C via nitro group elimination, releasing NOₓ gases .
    Photolysis :

  • UV irradiation (λ = 254 nm) in methanol generates radical intermediates detected by EPR .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing imidazole rings can exhibit anticancer properties. N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been studied for its ability to inhibit tumor growth in specific cancer cell lines. For instance, a study demonstrated that derivatives of imidazole could effectively induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic applications .

Inhibition of Enzymatic Activity
The compound's structure allows it to interact with various biological targets, including enzymes involved in cancer progression. Preliminary studies have shown that it can inhibit specific kinases associated with tumor growth, making it a candidate for further development as an anticancer agent .

Pharmacological Studies

Anti-inflammatory Properties
The imidazole moiety has been linked to anti-inflammatory effects. This compound has been evaluated for its potential to modulate inflammatory pathways. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Neuroprotective Effects
Recent investigations have suggested that certain imidazole derivatives may offer neuroprotective benefits. This compound has been tested in models of neurodegeneration, showing promise in protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Researchers have conducted SAR studies to identify key functional groups that enhance biological activity while minimizing side effects. The presence of the nitrophenyl group is particularly noteworthy as it appears to increase the compound's potency against specific targets .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, leading to increased apoptosis markers and reduced cell viability .

Case Study 2: Inflammation Modulation
In another study focusing on inflammatory responses, researchers treated macrophages with this compound and observed a marked decrease in TNF-alpha production. This finding supports its potential application in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic and imidazole components. The nitrophenyl group could also participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide, we analyze its structural and functional analogs from published research (Table 1). Key compounds for comparison include those with imidazole cores modified by tert-butoxyglycyl, piperazinyl, and other substituents, as reported in Table 7 of Molecules (2008) .

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound ID Substituents at Imidazole Positions Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound 5-(4-nitrophenyl), 1-(N-tert-butyl acetamide) ~333.3 Nitrophenyl, tert-butyl, acetamide Enzyme inhibition, material stability
5{10} 4-(N,N-diethylaminocarbonyl), 5-(tert-butoxyglycyl carbonyl) ~395.4 Diethylamide, tert-butoxyglycyl Peptide mimicry, drug delivery
5{11} 4-(4-tert-butoxycarbonyl piperazinyl), 5-(tert-butoxyglycyl carbonyl) ~535.5 Piperazinyl, tert-butoxyglycyl Chelation, metal-binding studies
5{12} 4-(1,2,3,4-tetrahydroisoquinolinyl), 5-(tert-butoxyglycyl carbonyl) ~485.5 Tetrahydroisoquinoline, glycine Neurotransmitter analog synthesis
5{13} 4-(4-methylpiperidinyl), 5-(tert-butoxyglycyl carbonyl) ~421.5 Methylpiperidine, glycine Catalysis, chiral auxiliaries

Key Comparative Insights

Electronic Effects: The target compound’s 4-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating tert-butoxyglycyl groups in compounds 5{10}–5{13}. This difference may influence redox behavior or binding affinity in biological targets. Compounds like 5{11} and 5{12} incorporate nitrogen-rich heterocycles (piperazinyl, tetrahydroisoquinolinyl), enhancing hydrogen-bonding capacity compared to the sterically hindered tert-butyl group in the target compound .

This could impact solubility or diffusion across biological membranes.

Biological and Chemical Stability :

  • The nitro group in the target compound may confer stability under oxidative conditions but could pose metabolic challenges (e.g., nitro-reduction in vivo). In contrast, tert-butoxyglycyl-containing analogs (5{10}–5{13}) are prone to hydrolysis under acidic conditions due to ester linkages .

Synthetic Utility :

  • The tert-butoxycarbonyl (Boc) groups in 5{11} and 5{14} serve as protective moieties in peptide synthesis, a feature absent in the target compound. However, the nitro group in the target compound could facilitate further functionalization via reduction to amines.

Research Findings and Implications

  • Solubility and LogP: Preliminary computational models suggest the target compound has a higher logP (~2.8) compared to 5{10} (logP ~1.9) due to its non-polar tert-butyl and nitrophenyl groups, indicating greater lipophilicity. This property may enhance membrane permeability but reduce aqueous solubility.
  • Biological Activity: While direct assays for the target compound are scarce, analogs like 5{12} (tetrahydroisoquinolinyl derivative) have demonstrated moderate inhibitory activity against acetylcholinesterase (IC₅₀ ~15 µM) . The nitro group in the target compound could modulate similar enzymatic interactions through electron-deficient aromatic systems.
  • Thermal Stability : Differential scanning calorimetry (DSC) data for tert-butoxyglycyl derivatives (5{10}–5{13}) reveal decomposition temperatures near 180–200°C, whereas the target compound’s nitro-aromatic system may exhibit higher thermal resilience (>250°C).

Biological Activity

N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.33 g/mol. Its structure features an imidazole ring, which is known for contributing to biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • The imidazole moiety is often associated with the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising AChE inhibition with IC50 values in the low micromolar range .
  • Antiviral Properties :
    • Recent studies have indicated that imidazole derivatives can exhibit antiviral activity by targeting viral polymerases or proteases. For instance, compounds with similar structures have been reported to inhibit the activity of HCV NS5B polymerase effectively .
  • Anticancer Activity :
    • Research has demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation is under investigation, particularly in glioblastoma models .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Target IC50 Value (µM) Notes
Study 1AChE0.33Comparable to standard drugs .
Study 2BChE0.20High selectivity observed .
Study 3HCV NS5B31.9Significant antiviral activity noted .
Study 4U87MG CellsNot reportedInvestigated for HO-1 activity .

Case Studies

  • Alzheimer's Disease Models :
    • In a study focusing on AChE inhibitors, compounds structurally related to this compound demonstrated significant inhibition against AChE, suggesting potential use in treating Alzheimer's disease .
  • Cancer Cell Lines :
    • The compound was tested on various cancer cell lines, showing selective cytotoxicity towards U87MG glioblastoma cells. Further investigation into its mechanism revealed modulation of apoptotic pathways, indicating its potential as an anticancer agent .

Q & A

Basic: What are the optimized synthetic routes for N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Imidazole ring formation : Cyclocondensation of 4-nitrobenzaldehyde with ammonium acetate and a ketone source under reflux (e.g., ethanol, 80°C).
  • Acetamide coupling : Reacting the imidazole intermediate with tert-butyl bromoacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Yield optimization : Use of microwave-assisted synthesis for faster reaction times (~30 minutes) and higher purity. Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Imidazole formation4-Nitrobenzaldehyde, NH₄OAc, ethanol, reflux65–70>95%
Acetamide couplingtert-Butyl bromoacetamide, K₂CO₃, DMF, 70°C50–5590–92%

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm presence of key functional groups:
    • N–H stretch (3260–3320 cm⁻¹ for acetamide).
    • C=O stretch (1680–1700 cm⁻¹).
    • NO₂ asymmetric/symmetric stretches (1519, 1346 cm⁻¹) .
  • NMR :
    • ¹H NMR : tert-butyl protons (δ 1.2–1.4 ppm, singlet), imidazole aromatic protons (δ 7.5–8.3 ppm).
    • ¹³C NMR : Acetamide carbonyl (δ 165–170 ppm), nitroaryl carbons (δ 120–150 ppm) .
  • HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Basic: How can researchers design in vitro assays to screen for biological activity (e.g., anthelmintic or antiproliferative effects)?

Methodological Answer:

  • Anthelmintic activity :
    • Use Pheretima posthuma (earthworm) models.
    • Prepare compound solutions in DMSO/saline (≤1% DMSO).
    • Measure paralysis time (PT) and death time (DT) at 25–50 mg/mL, with albendazole as a positive control .
  • Antiproliferative activity :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • IC₅₀ determination via dose-response curves (1–100 µM, 48-hour exposure) .

Advanced: How can structure-activity relationship (SAR) studies be conducted to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Vary substituents : Synthesize analogs with different aryl (e.g., 4-chlorophenyl) or alkyl (e.g., ethyl, benzyl) groups at the acetamide/imadazole positions.
  • Key parameters :
    • LogP (lipophilicity) via shake-flask method.
    • Electronic effects (Hammett σ values for nitro vs. chloro substituents).
  • Data analysis : Correlate substituent properties with bioactivity (e.g., lower IC₅₀ for nitroaryl vs. chlorophenyl derivatives) .

SAR Table (Example):

Substituent (R)Anthelmintic PT (min)IC₅₀ (µM, MCF-7)
4-Nitrophenyl12.518.3
4-Chlorophenyl18.724.9
Benzyl>30>50

Advanced: What experimental approaches resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Assess metabolic stability using liver microsomes (human/rat).
    • Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration).
  • Mechanistic studies :
    • Target engagement via fluorescence polarization (microtubule binding assays for anthelmintic activity) .
    • Gene expression profiling (RNA-seq) to identify off-target effects .

Advanced: How can crystallographic data validate the stereochemical configuration of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction :
    • Grow crystals via slow evaporation (ethanol/water, 25°C).
    • Confirm tert-butyl orientation and imidazole planarity.
    • Compare bond lengths/angles with related structures (e.g., C=O: 1.21 Å, C–N: 1.34 Å) .

Advanced: What strategies mitigate toxicity concerns in preclinical development?

Methodological Answer:

  • In vitro toxicity screening :
    • Hemolytic activity (RBC lysis assay).
    • Cytotoxicity on normal cell lines (e.g., HEK293).
  • In vivo acute toxicity :
    • OECD 423 guidelines (rodent models, 300–2000 mg/kg dose range).
    • Monitor liver/kidney function (ALT, creatinine levels) .

Advanced: How can computational methods (e.g., molecular docking) predict target binding modes?

Methodological Answer:

  • Target selection : Beta-tubulin (PDB ID: 1SA0) for anthelmintic activity; kinases (e.g., EGFR) for antiproliferative effects.
  • Docking workflow :
    • Prepare ligand (AMBER force field).
    • Grid box centered on binding site (20 ų).
    • Score poses using AutoDock Vina (ΔG < -8 kcal/mol indicates strong binding) .

Basic: What analytical methods ensure batch-to-batch consistency in compound purity?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (254 nm). Retention time consistency (±0.2 min) indicates purity.
  • KF titration : Ensure residual solvent <0.5% (e.g., DMF, ethyl acetate) .

Advanced: How can metabolic stability be assessed to guide lead optimization?

Methodological Answer:

  • In vitro assays :
    • Liver microsomal incubation (0.5 mg/mL, NADPH cofactor).
    • Measure parent compound depletion via LC-MS/MS (t₁/₂ > 60 minutes desirable) .
  • Metabolite ID : High-resolution MS (Q-TOF) to detect hydroxylation or glucuronidation.

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